molecular formula C29H25FN2O3S B11076156 2-[(4-fluorobenzyl)sulfanyl]-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide

2-[(4-fluorobenzyl)sulfanyl]-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide

Cat. No.: B11076156
M. Wt: 500.6 g/mol
InChI Key: GUOFQKWXIIWRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluorophenyl group, a sulfanyl linkage, and a phenoxyethyl carbamoyl moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of 4-Fluorophenylmethyl Sulfide: This can be achieved by reacting 4-fluorobenzyl chloride with sodium sulfide under anhydrous conditions.

    Preparation of 2-Phenoxyethyl Isocyanate: This intermediate can be synthesized by reacting 2-phenoxyethanol with phosgene.

    Coupling Reaction: The final step involves the coupling of 4-fluorophenylmethyl sulfide with 2-phenoxyethyl isocyanate in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Chlorophenyl)methyl]sulfanyl}-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide
  • 2-{[(4-Bromophenyl)methyl]sulfanyl}-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide
  • 2-{[(4-Methylphenyl)methyl]sulfanyl}-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide

Uniqueness

The presence of the fluorine atom in 2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs

Properties

Molecular Formula

C29H25FN2O3S

Molecular Weight

500.6 g/mol

IUPAC Name

2-[[2-[(4-fluorophenyl)methylsulfanyl]benzoyl]amino]-N-(2-phenoxyethyl)benzamide

InChI

InChI=1S/C29H25FN2O3S/c30-22-16-14-21(15-17-22)20-36-27-13-7-5-11-25(27)29(34)32-26-12-6-4-10-24(26)28(33)31-18-19-35-23-8-2-1-3-9-23/h1-17H,18-20H2,(H,31,33)(H,32,34)

InChI Key

GUOFQKWXIIWRHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3SCC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.